molecular formula C8H13ClN2OS B1435640 4-(Oxan-4-yl)-1,3-thiazol-2-amine hydrochloride CAS No. 1803601-89-9

4-(Oxan-4-yl)-1,3-thiazol-2-amine hydrochloride

Cat. No.: B1435640
CAS No.: 1803601-89-9
M. Wt: 220.72 g/mol
InChI Key: MEDLOGRZCITXAB-UHFFFAOYSA-N
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Description

4-(Oxan-4-yl)-1,3-thiazol-2-amine hydrochloride is a chemical compound that features a thiazole ring substituted with an oxane group and an amine group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-(Oxan-4-yl)-1,3-thiazol-2-amine hydrochloride typically involves the reaction of oxane derivatives with thiazole precursors under controlled conditions. One common method includes the use of oxane-4-carboxylic acid, which is reacted with thioamide in the presence of a dehydrating agent to form the thiazole ring. The resulting intermediate is then treated with ammonia or an amine to introduce the amine group, followed by hydrochloric acid to form the hydrochloride salt.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for yield and purity, often involving continuous flow reactors and automated systems to ensure consistent production. Purification steps such as recrystallization or chromatography are employed to obtain the final product with high purity.

Chemical Reactions Analysis

Types of Reactions

4-(Oxan-4-yl)-1,3-thiazol-2-amine hydrochloride can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to introduce additional functional groups or to form more complex structures.

    Reduction: Reduction reactions can be used to modify the thiazole ring or the oxane group.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.

    Substitution: Reagents like alkyl halides or acyl chlorides can be used for substitution reactions.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield sulfoxides or sulfones, while substitution reactions can introduce various alkyl or acyl groups.

Scientific Research Applications

4-(Oxan-4-yl)-1,3-thiazol-2-amine hydrochloride has several scientific research applications:

    Chemistry: It is used as a building block in the synthesis of more complex molecules and materials.

    Biology: The compound is studied for its potential biological activity, including antimicrobial and anticancer properties.

    Medicine: Research is ongoing to explore its potential as a pharmaceutical agent, particularly in the development of new drugs.

    Industry: It is used in the development of advanced materials, such as polymers and coatings, due to its unique chemical properties.

Mechanism of Action

The mechanism of action of 4-(Oxan-4-yl)-1,3-thiazol-2-amine hydrochloride involves its interaction with specific molecular targets. The thiazole ring can interact with enzymes or receptors, potentially inhibiting their activity or modulating their function. The oxane group may enhance the compound’s solubility and bioavailability, making it more effective in biological systems. The amine group can form hydrogen bonds with target molecules, further stabilizing the interaction.

Comparison with Similar Compounds

Similar Compounds

    4-Aminomethyltetrahydropyran: This compound features a similar oxane group but lacks the thiazole ring.

    (Oxan-4-yl)(thiophen-3-yl)methanamine hydrochloride: This compound has a thiophene ring instead of a thiazole ring.

    O-(Oxan-4-yl)hydroxylamine: This compound contains a hydroxylamine group instead of an amine group.

Uniqueness

4-(Oxan-4-yl)-1,3-thiazol-2-amine hydrochloride is unique due to the presence of both the thiazole ring and the oxane group, which confer distinct chemical and biological properties

Properties

IUPAC Name

4-(oxan-4-yl)-1,3-thiazol-2-amine;hydrochloride
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H12N2OS.ClH/c9-8-10-7(5-12-8)6-1-3-11-4-2-6;/h5-6H,1-4H2,(H2,9,10);1H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MEDLOGRZCITXAB-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1COCCC1C2=CSC(=N2)N.Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H13ClN2OS
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

220.72 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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